molecular formula C13H10N4OS B4454235 3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL

3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL

Cat. No.: B4454235
M. Wt: 270.31 g/mol
InChI Key: BZTDGUGARHKGBO-UHFFFAOYSA-N
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Description

3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL is a complex organic compound that features a pyridyl group, a sulfanyl group, and a triazole ring attached to a phenol moiety

Properties

IUPAC Name

3-(3-hydroxyphenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-11-5-1-3-9(7-11)12-15-16-13(19)17(12)10-4-2-6-14-8-10/h1-8,18H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTDGUGARHKGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NNC(=S)N2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL typically involves multi-step organic reactionsThe phenol group is then introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridyl group can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Nitro- or halogen-substituted phenol derivatives.

Scientific Research Applications

3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The phenol group can participate in hydrogen bonding, enhancing the compound’s affinity for certain biological targets. The pyridyl group can engage in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL
  • 3-[4-(4-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL
  • 3-[4-(3-PYRIDYL)-5-METHYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL

Uniqueness

The unique combination of the pyridyl, sulfanyl, and triazole groups in 3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL
Reactant of Route 2
3-[4-(3-PYRIDYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]PHENOL

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